Product packaging for H-D-Ala-OtBu.HCl(Cat. No.:CAS No. 59531-86-1)

H-D-Ala-OtBu.HCl

Cat. No.: B555654
CAS No.: 59531-86-1
M. Wt: 181.66 g/mol
InChI Key: WIQIWPPQGWGVHD-NUBCRITNSA-N
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Description

Contextualizing the Stereochemical Significance of D-Amino Acids in Biochemical Pathways

Amino acids, the fundamental units of proteins, exist as stereoisomers—molecules that are mirror images of each other, known as enantiomers. numberanalytics.comlibretexts.org These are designated as L- (levo-rotatory) or D- (dextro-rotatory) forms based on their spatial configuration around the alpha-carbon. libretexts.org In the vast majority of biological systems, proteins are constructed exclusively from L-amino acids. numberanalytics.comnih.gov

However, D-amino acids are not mere chemical curiosities; they play significant and diverse roles in nature. wikipedia.org They are most notably found as crucial components of the peptidoglycan cell walls of bacteria. nih.govwikipedia.orgnih.gov For instance, the dipeptide D-alanyl-D-alanine is a key terminal structure in the pentapeptide side chains of peptidoglycan in many Gram-positive bacteria. nih.gov This structural feature is essential for the cross-linking reactions that provide the cell wall with its strength and rigidity. nih.gov The presence of D-amino acids provides resistance against degradation by most naturally occurring proteases, which are highly specific for L-amino acid peptide bonds. nih.gov

Beyond bacterial cell walls, D-amino acids like D-serine and D-aspartate have been identified as important signaling molecules in the nervous systems of mammals, acting as neurotransmitters and neuromodulators. numberanalytics.comwikipedia.org Their unique stereochemistry means they interact differently with biological targets like enzymes and receptors compared to their L-counterparts, opening up distinct biochemical pathways and regulatory functions. numberanalytics.com This inherent biological stability and unique functionality make D-amino acids and their derivatives, like D-alanine tert-butyl ester hydrochloride, valuable tools in biomedical research. nih.gov

The Role of Esterification in Amino Acid Protection and Activation in Research

In chemical synthesis, particularly in the step-by-step assembly of peptides, it is crucial to control which functional groups react. Amino acids possess at least two reactive sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). To form a specific peptide bond between two amino acids, the amino group of one must react with the carboxylic acid group of the other. Without intervention, unwanted side reactions, such as the amino acids linking with themselves, would occur. acs.org

This is where "protecting groups" become essential. Esterification of the carboxylic acid group is a common strategy to temporarily render it unreactive. acs.org By converting the carboxylic acid into an ester, its acidic proton is removed, and its nucleophilicity is greatly reduced. D-Alanine tert-butyl ester hydrochloride is a prime example of this strategy.

The "tert-butyl ester" is a particularly useful protecting group for several reasons:

Steric Hindrance: The bulky tert-butyl group physically obstructs other molecules from approaching and reacting with the carbonyl carbon of the ester.

Stability: It is stable under a wide range of reaction conditions, including the basic conditions often used for deprotecting the amino group and the conditions required for peptide bond formation.

Selective Removal: The tert-butyl ester can be cleaved, regenerating the carboxylic acid, under mildly acidic conditions (e.g., using trifluoroacetic acid). This selectivity allows for the deprotection of the carboxyl group without disturbing other acid-sensitive protecting groups that might be present elsewhere in the molecule.

Therefore, the esterification of D-alanine to form its tert-butyl ester is a key activation and protection step that enables its controlled incorporation into peptide chains. acs.org

Historical Development and Contemporary Relevance of D-Alanine tert-butyl ester hydrochloride in Scientific Inquiry

The journey to understanding and utilizing compounds like D-Alanine tert-butyl ester hydrochloride is intertwined with the history of peptide chemistry and the discovery of D-amino acids in nature. The presence of D-amino acids in living organisms was first reported in the mid-20th century. wikipedia.org This discovery challenged the long-held belief that life was exclusively built from L-amino acids and spurred research into the function and synthesis of these "unnatural" enantiomers.

The development of peptide synthesis, pioneered by researchers like Robert Bruce Merrifield with his invention of solid-phase peptide synthesis, created a demand for reliably protected amino acid building blocks. Early methods for esterification were often harsh, but new procedures were developed to create various esters, including tert-butyl esters, under milder conditions. acs.orggoogle.com The synthesis of N-protected amino acid active esters became a simplified and crucial part of the process. rsc.org

Today, D-Alanine tert-butyl ester hydrochloride is a readily available and widely used chemical reagent. fishersci.cafishersci.cafishersci.com Its relevance stems from the continued interest in developing peptide-based therapeutics, peptidomimetics, and biochemical probes. nih.gov Because peptides containing D-amino acids are resistant to enzymatic degradation, they often have a longer half-life in biological systems, making them attractive candidates for new drugs. nih.govnih.gov The compound's commercial availability and well-documented reactivity make it an indispensable tool for researchers exploring the structure-activity relationships of peptides and developing novel molecules with enhanced stability and specific biological activities. cymitquimica.com

Overview of Key Academic Research Trajectories

The use of D-Alanine tert-butyl ester hydrochloride in academic research is primarily focused on synthetic and medicinal chemistry. Key research trajectories include:

Synthesis of Biologically Stable Peptides: The most prominent application is the incorporation of D-alanine into peptide sequences. This is done to create peptides that are resistant to proteolysis (degradation by protease enzymes). nih.gov By strategically replacing an L-alanine with a D-alanine, researchers can enhance the in vivo stability of a peptide, a critical step in turning a bioactive peptide into a viable therapeutic candidate.

Development of Novel Antibiotics: Given that D-alanine is a fundamental component of bacterial cell walls, derivatives like D-alanine tert-butyl ester hydrochloride are used in the synthesis of novel antibiotic agents that target bacterial cell wall biosynthesis. chemicalbook.comnih.gov Research in this area aims to create molecules that can inhibit the enzymes responsible for peptidoglycan cross-linking.

Chiral Synthesis and Catalysis: As a defined stereoisomer, it serves as a chiral starting material or a component in chiral ligands used for asymmetric catalysis. orgsyn.orgorgsyn.org This allows for the synthesis of other enantiomerically pure compounds for various applications in materials science and pharmaceutical development.

Probing Enzyme-Substrate Interactions: Researchers synthesize custom peptides containing D-alanine to study the specificity and mechanics of enzymes. By observing how an enzyme interacts with a peptide containing a "mis-shaped" D-amino acid, scientists can gain insight into the enzyme's active site and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2 B555654 H-D-Ala-OtBu.HCl CAS No. 59531-86-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQIWPPQGWGVHD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583520
Record name tert-Butyl D-alaninate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID00583520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59531-86-1
Record name D-Alanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59531-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Esterification of D-Alanine to its Tert-Butyl Ester Form

The introduction of the tert-butyl ester group onto the D-alanine scaffold is a key synthetic step that requires careful consideration of reaction conditions to avoid side reactions and maintain stereochemical integrity.

Direct esterification of D-alanine with tert-butanol (B103910) or its equivalents is a common approach for the synthesis of D-alanine tert-butyl ester. One widely reported method involves the use of thionyl chloride (SOCl₂) with D-alanine and tert-butanol. In this process, thionyl chloride activates the carboxylic acid of D-alanine, facilitating nucleophilic attack by tert-butanol. The reaction is typically carried out at low temperatures initially to control the exothermic reaction and prevent racemization, followed by a period at reflux to drive the reaction to completion.

Another significant direct esterification method is the Steglich esterification, which is particularly advantageous for sterically hindered alcohols like tert-butanol. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by tert-butanol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The mild conditions of the Steglich esterification make it suitable for acid-labile substrates. organic-chemistry.org

A different approach involves the reaction of the amino acid with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica (B1680970). google.com This process typically occurs in an autoclave and can take several days to reach completion. google.com The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt. google.com

Direct Esterification Method Reagents Key Features Reported Yield
Thionyl Chloride MethodD-alanine, tert-butanol, SOCl₂Controlled temperature to prevent racemization.68-72%
Steglich EsterificationD-alanine, tert-butanol, DCC, DMAPMild conditions, suitable for acid-labile substrates.-
Isobutylene MethodD-alanine, isobutylene, acid catalyst (e.g., PTSA)Requires elevated pressure (autoclave).-

Data compiled from multiple sources.

Transesterification represents an alternative, albeit less direct, route to D-alanine tert-butyl ester. This method involves the conversion of a more readily accessible ester of D-alanine (e.g., the methyl or ethyl ester) into the tert-butyl ester by reaction with tert-butanol in the presence of a suitable catalyst. organic-chemistry.org Various catalysts can be employed for transesterification, including metal salts like scandium(III) triflate (Sc(OTf)₃) and inorganic bases such as potassium phosphate (B84403) (K₂HPO₄). organic-chemistry.org The reaction equilibrium is typically driven towards the product by using a large excess of tert-butanol or by removing the lower-boiling alcohol byproduct.

Indirect methods can also involve the use of specific tert-butylating reagents. For instance, tert-butyl acetoacetate (B1235776) can serve as a tert-butyl donor in the presence of a catalytic amount of acid. researchgate.net Another approach utilizes 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) in the presence of an acid catalyst for the tert-butylation of carboxylic acids. researchgate.net These methods can offer advantages in terms of milder reaction conditions and simplified purification procedures.

Derivatization Reactions for Functionalization and Advanced Synthesis

The hydrochloride salt of D-alanine tert-butyl ester is a versatile intermediate for a range of chemical transformations, enabling the synthesis of more complex molecules.

A primary application of D-alanine tert-butyl ester hydrochloride is in peptide synthesis, where the tert-butyl ester group serves to protect the C-terminus of the amino acid. libretexts.org This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of a peptide bond between the amino group of D-alanine and the activated carboxyl group of another amino acid. libretexts.org

Commonly, the free amino group of D-alanine tert-butyl ester (obtained by neutralization of the hydrochloride salt) is coupled with an N-protected amino acid. The coupling is facilitated by activating agents such as carbodiimides, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). Once the peptide bond is formed, the tert-butyl ester protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid for further elongation of the peptide chain.

Coupling Reagent System Description
EDC/HOBtCarbodiimide-mediated coupling with an additive to enhance efficiency and reduce side reactions.
DCCA common carbodiimide (B86325) coupling agent.
HATU/DIEAA highly efficient coupling system, particularly for dipeptide synthesis.

This table summarizes common coupling strategies used in peptide synthesis involving D-alanine tert-butyl ester.

The amino group of D-alanine tert-butyl ester can be selectively alkylated to introduce various substituents. Phase-transfer catalysis is a powerful technique for the N-alkylation of alanine (B10760859) derivatives. orgsyn.orgnih.gov In this method, the D-alanine tert-butyl ester, often as a Schiff base precursor, is reacted with an alkyl halide in a biphasic system in the presence of a chiral phase-transfer catalyst. orgsyn.orgnih.gov This approach allows for the enantioselective synthesis of α-alkylated alanines. nih.gov

Furthermore, biocatalytic methods are emerging for N-alkylation. Reductive aminases can be used in one-pot systems with an alcohol and an alcohol oxidase, or a carboxylic acid and a carboxylic acid reductase, to achieve N-alkylation under mild conditions. acs.org

Side-chain modifications of the alanine methyl group itself are less common but can be envisioned through radical-based approaches, although this is a more complex area of research. More broadly, the principles of side-chain modification in polypeptides, often achieved through the polymerization of modified amino acid monomers, highlight the potential for incorporating diverse functionalities. acs.org

The inherent chirality of D-alanine tert-butyl ester makes it a valuable precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. chemimpex.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. D-alanine derivatives have been incorporated into various molecular frameworks to create effective chiral auxiliaries. chemimpex.comresearchgate.net

For example, N-acyl derivatives of D-alanine tert-butyl ester can be synthesized and evaluated as chiral ligands in metal-catalyzed reactions. rwth-aachen.de These ligands can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of transformations such as alkylations and reductions. The steric bulk of the tert-butyl group can play a crucial role in enhancing the enantioselectivity by creating a more defined and restrictive catalytic pocket. The development of such ligands is an active area of research aimed at designing highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds. researchgate.net

Deprotection Strategies and Their Impact on Subsequent Reactions

Acid-Labile Tert-Butyl Ester Cleavage: Selectivity and Efficiency

Table 1: Selected Reagents for Acid-Labile Cleavage of Tert-Butyl Esters

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)DCM, Room TemperatureWidely used, highly efficient. ug.edu.pl
Hydrochloric Acid (HCl)4 M in DioxaneCommon in solution-phase synthesis. ug.edu.pl
Aqueous Phosphoric Acid-Environmentally benign, mild, and selective. organic-chemistry.org
Silica GelRefluxing TolueneA mild, heterogeneous alternative. lookchem.com
Zinc Bromide (ZnBr₂)DCMA Lewis acid approach offering different selectivity. acs.orgnih.gov

Chemoselective Deprotection in Multi-functional Systems

In the synthesis of complex molecules containing multiple functional groups, the ability to selectively remove one protecting group while others remain intact—a concept known as orthogonality—is paramount. The chemoselective deprotection of the tert-butyl ester of D-alanine in the presence of other protecting groups is a well-explored area.

Research has focused on developing milder and more selective methods to address this challenge. The use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to enable the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-sensitive groups. acs.orgnih.govresearchgate.net While N-Boc and N-trityl groups were found to be labile under these conditions, PhF (9-(9-phenylfluorenyl)) protected amines were compatible, allowing for the preparation of various N-(PhF)amino acids from their tert-butyl esters in good yields. acs.orgnih.gov

Another innovative method employs a triarylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane. nih.gov This system facilitates a mild deprotection of tert-butyl groups. nih.gov In a study with a molecule containing both an N-Boc group and a tert-butyl ester (N-Boc-L-alanine tert-butyl ester), it was observed that the N-Boc group was deprotected faster than the tert-butyl ester. acs.orgnih.gov This selectivity is attributed to the activation of the N-Boc group by the neighboring carboxylic group. acs.orgnih.gov Conversely, the same system demonstrated high chemoselectivity in a different context, converting tert-butyl ethyl succinate (B1194679) into mono ethyl succinate in a 95% isolated yield, showcasing selective deprotection of one ester over another. acs.orgnih.gov

These methodologies highlight the ongoing efforts to fine-tune deprotection strategies, expanding the synthetic utility of D-alanine tert-butyl ester hydrochloride in the assembly of intricate, multi-functional molecules.

Table 2: Research Findings on Chemoselective Deprotection

SubstrateReagent/ConditionsResultReference
N-(PhF)amino acid tert-butyl estersZnBr₂ in DCMSelective cleavage of tert-butyl ester; N-PhF group is stable. acs.orgnih.gov
tert-Butyl ethyl succinateMB•+ / TriethylsilaneSelective deprotection to mono ethyl succinate (95% yield). acs.orgnih.gov
N-Boc-L-alanine tert-butyl esterMB•+ / TriethylsilaneN-Boc group deprotected faster than the tert-butyl ester. acs.orgnih.gov
Serine derivative with Fmoc, t-butyl ether, and t-butyl esterSilica Gel in refluxing tolueneComplete consumption of starting material with a 9/1 ratio of mono-deprotected (acid)/bis-deprotected (acid and alcohol) product. lookchem.com

Applications in Peptide and Peptidomimetic Chemistry

D-Alanine tert-butyl ester hydrochloride as a Crucial Monomer in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. D-Alanine tert-butyl ester hydrochloride is readily employed in SPPS, typically after N-terminal protection (e.g., with Fmoc or Boc), to introduce a D-alanine residue at a specific position within the peptide sequence. The tert-butyl ester protects the C-terminus during synthesis and is cleaved under acidic conditions, compatible with standard SPPS protocols. The incorporation of D-alanine can confer resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids, thereby increasing the in vivo half-life of the peptide nih.govwjarr.com.

Optimization of Coupling Conditions for Incorporating D-Alanine tert-butyl ester hydrochloride

The efficiency of incorporating D-Alanine tert-butyl ester hydrochloride into a growing peptide chain during SPPS is highly dependent on the choice of coupling reagents and conditions. The goal is to achieve a high coupling yield while minimizing side reactions, particularly racemization.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization bachem.compeptide.com. Phosphonium and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are also highly effective peptide.comacs.org.

The selection of the optimal coupling reagent can be critical, especially for sterically hindered couplings or sequences prone to aggregation. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a powerful combination known for its high coupling efficiency and ability to overcome steric hindrance.

Below is a table summarizing common coupling reagents used in SPPS and their general characteristics relevant to the incorporation of amino acid derivatives like D-Alanine tert-butyl ester hydrochloride.

Coupling ReagentAdditiveBaseKey Characteristics
DICHOBt/OxymaPure®DIPEA/NMMGood efficiency, suppressed racemization. bachem.compeptide.com
HBTU/TBTU-DIPEA/NMMHigh coupling efficiency, low racemization. peptide.com
HATU/HCTU-DIPEA/NMMVery high efficiency, effective for hindered couplings. acs.org
PyBOP®/PyAOP-DIPEA/NMMExcellent for reducing racemization, especially with sensitive residues. peptide.com

DIC: N,N'-diisopropylcarbodiimide; HOBt: 1-hydroxybenzotriazole; OxymaPure®: Ethyl 2-cyano-2-(hydroxyimino)acetate; DIPEA: N,N-diisopropylethylamine; NMM: N-methylmorpholine; HBTU: N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; TBTU: N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430); HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP®: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate; PyAOP: (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Stereochemical Integrity in Peptide Elongation

A critical aspect of incorporating chiral amino acids like D-alanine is the preservation of their stereochemical integrity throughout the peptide synthesis. Racemization, the conversion of a chiral center into a mixture of enantiomers, can occur during the activation and coupling steps of SPPS nih.govnih.gov. The use of urethane-based protecting groups like Fmoc and Boc helps to minimize racemization by reducing the acidity of the α-proton and the propensity for oxazolone formation, which is a key intermediate in the racemization pathway nih.gov.

The choice of coupling reagent and additives is paramount in preventing racemization. Additives such as HOBt and its derivatives, like 6-Cl-HOBt and HOAt (1-hydroxy-7-azabenzotriazole), are effective at suppressing racemization by forming active esters that are less prone to this side reaction nih.govCurrent time information in Minneapolis, MN, US.. The use of phosphonium-based reagents like PyBOP and PyAOP is also known to result in low levels of racemization peptide.com. Furthermore, performing couplings at lower temperatures can sometimes help to reduce the extent of epimerization.

Solution-Phase Synthesis of Peptides Incorporating D-Alanine tert-butyl ester hydrochloride

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptides that may be challenging to prepare on a solid support nih.govnih.govnih.gov. D-Alanine tert-butyl ester hydrochloride can be effectively utilized in solution-phase synthesis. The tert-butyl ester provides robust protection of the C-terminus, which can be removed under acidic conditions at the end of the synthesis ekb.eg. The hydrochloride salt form ensures good solubility in various organic solvents used for coupling reactions.

In a typical solution-phase approach, an N-protected D-alanine tert-butyl ester is coupled with another amino acid or peptide fragment that has a free carboxyl group, using a suitable coupling reagent. Alternatively, the amino group of D-alanine tert-butyl ester can be deprotected and coupled with an N-protected amino acid that has an activated carboxyl group libretexts.org. The purification of intermediates after each coupling step is a key feature of solution-phase synthesis and is typically achieved by extraction or crystallization.

Design and Synthesis of Peptidomimetics Utilizing D-Alanine tert-butyl ester hydrochloride

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their pharmacological properties, such as stability, bioavailability, and receptor selectivity wjarr.compeptide.com. D-Alanine tert-butyl ester hydrochloride is a valuable building block in the design and synthesis of peptidomimetics. The introduction of a D-alanine residue can induce specific conformational constraints and alter the peptide's interaction with its biological target nih.govnih.gov.

Structural Modifications for Enhanced Biological Relevance

The incorporation of D-alanine can lead to significant structural modifications that enhance biological relevance. By replacing an L-amino acid with its D-enantiomer, the local backbone conformation is altered, which can lead to a more favorable binding orientation with a target receptor or enzyme nih.gov. This substitution can also disrupt secondary structures like α-helices or β-sheets, or alternatively, stabilize specific turn structures acs.org. These conformational changes can translate into improved biological activity, selectivity, or even a switch from agonist to antagonist activity. The tert-butyl ester group of the starting material is a convenient protecting group that is removed during the course of the synthesis to reveal the free carboxylic acid for further modifications or to remain as the C-terminus of the final peptidomimetic.

Conformational Analysis of D-Alanine Containing Peptidomimetics

Understanding the three-dimensional structure of peptides and peptidomimetics is crucial for elucidating their structure-activity relationships. Various analytical techniques are employed to study the conformation of D-alanine-containing peptidomimetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of peptides nih.govresearchgate.net. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the dihedral angles of the peptide backbone and side chains, providing a detailed picture of the molecule's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides and peptidomimetics in solution nih.govnih.govresearchgate.netresearchgate.net. The presence of characteristic CD signals can indicate the formation of α-helices, β-sheets, or random coil structures. The introduction of a D-alanine residue can induce noticeable changes in the CD spectrum, reflecting alterations in the peptide's secondary structure.

X-ray Crystallography: For molecules that can be crystallized, X-ray crystallography provides a high-resolution, solid-state structure nih.gov. This technique can precisely determine the bond lengths, bond angles, and torsion angles of the peptide, offering an unambiguous view of its conformation.

Computational Modeling: Molecular dynamics simulations and other computational methods are often used to complement experimental data and to explore the conformational landscape of D-alanine-containing peptidomimetics nih.govacs.orgrutgers.edu. These studies can provide insights into the dynamic behavior of the molecule and help to rationalize the observed biological activity.

The table below provides a summary of the conformational preferences of dipeptides containing D-alanine based on computational studies, which can be relevant for predicting the impact of incorporating D-alanine into larger peptidomimetic structures.

Dipeptide FragmentMost Stable Conformation (Gas Phase)Key Stabilizing Interactions
For-D-Ser-D-Ala-NH2γD–γL (β‒turn region)Intramolecular hydrogen bonds nih.gov
Ac-L-Ala-D-Ala-NHMe-Type II β-turn nih.gov

For: Formyl; Ac: Acetyl; NHMe: N-methylamide; NH2: Amide.

D-Alanine tert-butyl ester hydrochloride in the Synthesis of Peptidoglycan Analogs

D-Alanine tert-butyl ester hydrochloride serves as a crucial building block in the chemical synthesis of peptidoglycan analogs. Peptidoglycan, an essential component of the bacterial cell wall, is a complex polymer of sugars and amino acids. Its peptide side chains, which are critical for the structural integrity of the cell wall, often terminate in D-alanine. The synthesis of analogs of these peptidoglycan structures, for research into bacterial physiology and the development of new antibiotics, requires precisely controlled chemical strategies. In this context, protected amino acids like D-alanine tert-butyl ester hydrochloride are indispensable.

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-alanine. This protection is vital to prevent unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the stability and handling of the amino acid ester.

A key application of protected D-alanine is in the synthesis of dipeptide and polypeptide fragments that constitute the side chains of peptidoglycan. For instance, in the synthesis of peptidoglycan precursors, a dipeptide containing D-alanine and another amino acid, such as meso-diaminopimelic acid (DAP), is a common structural motif.

While direct research explicitly detailing the use of D-Alanine tert-butyl ester hydrochloride is specific, a closely related synthesis illustrates the principle. In the stereoselective synthesis of a dipeptide containing l,l-diaminopimelic acid, the corresponding L-alanine tert-butyl ester was successfully coupled with a protected DAP derivative. nih.gov This reaction highlights the utility of the tert-butyl ester of alanine (B10760859) in forming peptide bonds in the context of peptidoglycan precursor synthesis. The reaction proceeded with a high yield, demonstrating the effectiveness of this strategy. The findings from this synthesis can be extrapolated to the use of D-Alanine tert-butyl ester hydrochloride for the incorporation of D-alanine into similar peptidoglycan analogs.

The general synthetic approach involves the coupling of an N-protected amino acid with an amino acid ester, such as D-alanine tert-butyl ester hydrochloride, in the presence of a coupling agent. The hydrochloride is neutralized in situ by the addition of a non-nucleophilic base. After the peptide bond is formed, the tert-butyl ester protecting group can be selectively removed under acidic conditions to reveal the carboxylic acid for further chain elongation or final deprotection.

Detailed Research Findings

In a study focused on the stereoselective synthesis of diaminopimelic acid derivatives, a key component of the peptidoglycan of many Gram-negative bacteria, researchers synthesized a dipeptide of l,l-DAP and l-alanine. nih.gov This synthesis serves as a practical example of the application of alanine tert-butyl esters in building peptidoglycan fragments.

The key coupling reaction involved the following components and resulted in a high yield of the desired dipeptide:

Reactant 1Reactant 2Coupling AgentsProductYield
Protected l,l-DAP derivative (carboxylic acid)L-alanine tert-butyl esterHOBt, PyBOPl,l-DAP-l-alanine dipeptide82%

Data sourced from a study on the stereoselective synthesis of diaminopimelic acids. nih.gov

This successful synthesis underscores the compatibility of the tert-butyl ester protecting group in the intricate process of assembling peptidoglycan components. The high yield indicates an efficient peptide bond formation with minimal side reactions. This methodology is directly applicable to the use of D-Alanine tert-butyl ester hydrochloride for the synthesis of peptidoglycan analogs containing the naturally occurring D-alanine stereoisomer.

Chirality, Stereoselective Synthesis, and Molecular Recognition

Utilization of D-Alanine tert-butyl ester hydrochloride in Asymmetric Catalysis

The inherent chirality of D-Alanine tert-butyl ester hydrochloride makes it an attractive starting material for the synthesis of chiral ligands and catalysts, which are pivotal in controlling the stereochemical outcome of chemical reactions.

Development of Chiral Catalysts Derived from D-Alanine tert-butyl ester hydrochloride

D-Alanine tert-butyl ester hydrochloride serves as a key precursor in the development of various chiral ligands for asymmetric catalysis. The primary amine group of the molecule provides a convenient handle for modification and incorporation into larger, more complex ligand scaffolds. These ligands, upon coordination with a metal center, form chiral catalysts capable of inducing enantioselectivity in a wide range of chemical transformations.

One notable application is in the synthesis of chiral palladium complexes. D-Alanine-derived tert-butyl esters have been successfully utilized to create chiral Pd catalysts. The synthetic route to these catalysts typically involves the reaction of the amino acid ester with a suitable coordinating group, which then complexes with a palladium precursor. The bulky tert-butyl group plays a crucial role in these catalyst systems, as its steric hindrance helps to create a well-defined and rigid chiral environment around the metal center. This restricted conformation is instrumental in achieving high levels of enantioselectivity in catalytic reactions.

Furthermore, research has explored the design and synthesis of N-(tert-Butyl)-alanine-derived chiral ligands for the asymmetric synthesis of α-amino acids. researchgate.net These studies focus on understanding the reactivity and diastereoselectivity in reactions with other α-amino acids, highlighting the versatility of the alanine-derived scaffold in creating new chiral auxiliaries. researchgate.net

Enantioselective Transformations Mediated by D-Alanine tert-butyl ester hydrochloride-based Systems

Catalytic systems derived from D-Alanine tert-butyl ester hydrochloride have demonstrated their efficacy in mediating a variety of enantioselective transformations. A prominent example is the catalytic phase-transfer alkylation of aldimine tert-butyl esters.

In a systematic investigation aimed at developing an efficient enantioselective synthetic method for α-alkyl-alanines, researchers utilized a chiral phase-transfer catalyst in conjunction with the 2-naphthyl aldimine of tert-butyl ester. organic-chemistry.orgnih.govcolab.ws The alkylation of this substrate in the presence of a Cinchona alkaloid-derived catalyst, specifically O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide, and a strong base like rubidium hydroxide (B78521) (RbOH) at low temperatures (-35 °C), resulted in high enantioselectivities, reaching up to 96% enantiomeric excess (ee). organic-chemistry.orgnih.govcolab.ws This demonstrates the significant influence of the catalyst structure, base, and reaction temperature on the stereochemical outcome. organic-chemistry.org

Another key application is the enantioselective alkylation of glycine (B1666218) derivatives to produce α-amino acids. For instance, palladium complexes derived from D-Alanine tert-butyl esters have been employed as catalysts in the α-alkylation of aldehydes, achieving an enantiomeric excess of 85%. The steric bulk of the tert-butyl group is credited with enhancing the enantioselectivity by restricting the conformational flexibility of the catalyst.

The following table summarizes the key findings in enantioselective transformations using systems based on alanine (B10760859) tert-butyl esters:

TransformationSubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
Phase-Transfer Alkylation2-Naphthyl aldimine tert-butyl esterO(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide / RbOHUp to 96% organic-chemistry.orgnih.govcolab.ws
α-Alkylation of AldehydesAldehydePalladium complex of D-Alanine-derived tert-butyl ester85%
Enantioselective AlkylationN-(diphenylmethylene)glycine tert-butyl esterCyclopeptoid phase-transfer catalystUp to 73% researchgate.net

Chiral Separation and Enantiomeric Enrichment Methodologies

The resolution of enantiomers is a critical process in the production of chirally pure compounds. Methodologies for the separation of alanine ester enantiomers often involve chromatographic techniques or, in a broader context, crystallization-based methods.

Chromatographic Techniques for Chiral Resolution

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers, typically employing chiral stationary phases (CSPs). While direct chiral separation of D-Alanine tert-butyl ester hydrochloride is not extensively detailed in the provided search results, the separation of other protected amino acid esters, including those with tert-butyl groups, has been documented.

For instance, a patent describes a method for the chiral separation of various side-chain protected amino acids, including those with tert-butyl ester groups like DL-glutamic acid-5-tertiary butyl ester and DL-aspartate-4-tertiary butyl ester. google.com This method utilizes a chiral stationary phase based on the macrocyclic antibiotic teicoplanin. The separation is achieved using a simple mobile phase of methanol (B129727) and water, demonstrating good resolution and stability of the chiral column. google.com

The separation of chiral amines and α-amino acid esters, after derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), has been successfully achieved on polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates. yakhak.org Studies have shown that the enantioselectivity is influenced by the nature of the analyte and the specific CSP used. For α-amino acid esters, Chiralpak IA and Chiralpak AD-H columns have shown superior performance. yakhak.org

Furthermore, the resolution of racemic amino acids and their esters can be achieved through enzymatic hydrolysis catalyzed by lipases, where one enantiomer is selectively hydrolyzed, allowing for the separation of the unreacted ester. nih.gov

Crystallization-Based Enantioselective Methods

Crystallization-induced resolution is a potent technique for separating enantiomers. This method relies on the preferential crystallization of one enantiomer from a racemic or enantiomerically enriched mixture. While specific studies detailing the crystallization-based enantioselective resolution of D-Alanine tert-butyl ester hydrochloride were not found in the provided search results, the broader application of this technique to amino acids and their derivatives is well-established.

One relevant study demonstrates the use of amino-acid-based chiral polymer nanoparticles as nucleating agents for the enantioselective crystallization of racemic amino acids. nih.govresearchgate.net For example, when a racemic mixture of asparagine, which forms a conglomerate, is crystallized in the presence of these chiral nanoparticles, a preferential crystallization of one enantiomer is observed, leading to an enantiomeric excess of up to 23%. researchgate.net This highlights the potential of using chiral surfaces to induce enantioselective crystallization. The study utilized various amino acid tert-butyl ester hydrochlorides, including L- and D-phenylalanine-tert-butyl ester hydrochloride, as precursors for these chiral nanoparticles. researchgate.net

In general, preferential crystallization is a cost-effective method for purifying enantiomers that crystallize as conglomerates. uni-halle.de The process can be coupled with racemization of the unwanted enantiomer to achieve a theoretical yield of 100%. uni-halle.de

D-Alanine tert-butyl ester hydrochloride in the Design of Chiral Ionic Liquids for Stereoselective Processes

Chiral ionic liquids (CILs) are a class of molten salts that possess chirality, making them highly valuable as chiral solvents and selectors in stereoselective processes. D-Alanine tert-butyl ester hydrochloride has proven to be a versatile starting material for the synthesis of novel CILs.

The synthesis of these CILs is typically achieved through an anion metathesis reaction. Commercially available L- and D-alanine tert-butyl ester hydrochloride can be reacted with various counterions, such as lithium bis(trifluoromethane)sulfonimide, silver nitrate, silver lactate, or silver tetrafluoroborate (B81430), to yield the corresponding chiral ionic liquids. nih.govresearcher.life

A key advantage of these alanine-based CILs is that the chirality of the precursor is retained in the final product. nih.gov For example, the synthesis of L- and D-alanine tert-butyl ester bis(trifluoromethane)sulfonimide results in ionic liquids that are liquid at room temperature and exhibit high thermal stability (up to 263°C). nih.gov This thermal stability makes them suitable for high-temperature reactions and as chiral selectors in gas chromatography. nih.gov

These CILs have demonstrated significant enantiomeric recognition capabilities. nih.gov This has been shown through techniques like 19F nuclear magnetic resonance (NMR) spectroscopy, where the CIL can act as both a solvent and a chiral selector, causing a splitting of the signal of a racemic substrate like Mosher's sodium salt. nih.gov This ability to differentiate between enantiomers makes them promising for applications in chiral separations and in determining the enantiomeric composition of pharmaceutical products. nih.gov

The properties of the resulting ionic liquids can be tuned by varying the anion. While the bis(trifluoromethane)sulfonimide salt is a room-temperature liquid, the nitrate, lactate, and tetrafluoroborate salts of L- and D-alanine tert-butyl ester are solids. nih.govresearcher.life

The following table presents some of the chiral ionic liquids derived from D-Alanine tert-butyl ester hydrochloride and their properties:

CationAnionPhysical State at Room Temp.Thermal StabilityReference
D-Alanine tert-butyl esterbis(trifluoromethane)sulfonimideLiquidUp to 263°C nih.govresearcher.life
D-Alanine tert-butyl esterNitrateSolidNot specified nih.govresearcher.life
D-Alanine tert-butyl esterLactateSolidNot specified nih.govresearcher.life
D-Alanine tert-butyl esterTetrafluoroborateSolidNot specified nih.govresearcher.life
D-Alanine tert-butyl esterbis(pentafluoroethylsulfonyl)imideLiquidUp to 288°C wiley.com

Synthesis and Characterization of D-Alanine tert-butyl ester hydrochloride-derived Ionic Liquids

Chiral ionic liquids (CILs) are a class of organic salts that are liquid at or near room temperature and possess a chiral center. They have garnered significant interest as green solvent alternatives to traditional organic solvents due to properties like negligible vapor pressure, high thermal stability, and recyclability. The synthesis of CILs from amino acids is particularly attractive because the starting materials are chiral, biocompatible, and less toxic. wiley.com

Researchers have successfully synthesized novel CILs using D-Alanine tert-butyl ester hydrochloride as the chiral precursor. The synthesis is typically achieved through an anion metathesis reaction. lsu.edu In this process, the chloride anion of D-Alanine tert-butyl ester hydrochloride is exchanged with a different anion from a salt, such as lithium bis(trifluoromethane)sulfonimide or lithium bis-(pentafluoroethylsulfonyl)imide. wiley.comlsu.edu

For instance, the synthesis of D-alanine tert-butyl ester bis-(pentafluoroethylsulfonyl)imide was accomplished by mixing equimolar solutions of D-alanine tert-butyl ester hydrochloride and lithium bis-(pentafluoroethylsulfonyl)imide (LiBETA) at room temperature. wiley.com The resulting CIL was obtained as a colorless, low-viscosity liquid. wiley.com

The characterization of these D-alanine-derived CILs confirms their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the chemical structure. wiley.com Thermal gravimetric analysis (TGA) has demonstrated the high thermal stability of these CILs, with some being stable up to 288°C. wiley.com Circular dichroism spectra confirm that the synthesized ionic liquids retain the enantiomeric form of the starting D-alanine precursor, showing bands of opposite sign compared to their L-alanine-derived counterparts. lsu.eduresearcher.life

Table 1: Properties of D-Alanine tert-butyl ester-derived Chiral Ionic Liquids

Ionic LiquidCounterionPhysical State at Room Temp.Thermal Stability (Decomposition Temp.)Synthesis Method
D-alanine tert-butyl ester bis(trifluoromethane)sulfonimideBis(trifluoromethane)sulfonimideLiquidUp to 263°C lsu.eduresearcher.lifeAnion Metathesis lsu.edu
D-alanine tert-butyl ester bis-(pentafluoroethylsulfonyl)imideBis-(pentafluoroethylsulfonyl)imideLiquidUp to 288°C wiley.comAnion Metathesis wiley.com
D-alanine tert-butyl ester nitrateNitrateSolidNot ReportedAnion Metathesis lsu.edu
D-alanine tert-butyl ester lactateLactateSolidNot ReportedAnion Metathesis lsu.edu
D-alanine tert-butyl ester tetrafluoroborateTetrafluoroborateSolidNot ReportedAnion Metathesis lsu.edu

Application in Chiral Recognition and Separation Science

The primary application of CILs derived from D-Alanine tert-butyl ester hydrochloride is in the field of chiral recognition. lsu.edu Chiral recognition is the ability of a chiral molecule (the selector) to interact differently with the two enantiomers of another chiral molecule (the selectand). nih.gov This differential interaction is the basis for enantioseparation in techniques like chromatography and spectroscopy. researchgate.net The formation of transient diastereomeric complexes between the chiral selector and the selectand enantiomers is driven by a combination of molecular interactions, including electrostatic, dipole-dipole, and hydrogen bonding. nih.govresearchgate.net

The D-alanine-based CILs have demonstrated their potential as effective chiral selectors. lsu.edu Their ability to act as both a solvent and a chiral selector has been investigated using spectroscopic methods. wiley.com For example, fluorescence spectroscopy has been used to demonstrate the enantiomeric recognition capability of these CILs. When a chiral analyte, such as 2,2,2-trifluoroanthrylethanol (TFAE), is dissolved in the CIL, a difference in the fluorescence emission intensity is observed for the R- and S-enantiomers of TFAE. wiley.comwiley.com This difference is attributed to the varying diastereomeric interactions between the CIL and each enantiomer. wiley.comwiley.com

Similarly, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to show the enantiomeric recognition ability of these CILs. lsu.edu The addition of the chiral ionic liquid to a racemic mixture of a chiral compound can cause a split in the NMR signal of the racemic analyte, allowing for the differentiation of the enantiomers. lsu.edu These properties make D-alanine-derived CILs promising for use as chiral solvents or as chiral stationary phases in gas chromatography. wiley.com

Table 2: Chiral Recognition Applications of D-Alanine tert-butyl ester-derived Ionic Liquids

Chiral SelectorChiral Analyte (Selectand)Analytical TechniqueObservation
L-alanine tert-butyl ester bis(perfluoroethyl)sulfonylimide2,2,2-trifluoroanthrylethanol (TFAE)Fluorescence SpectroscopyHigher emission intensity observed for the S-enantiomer of TFAE compared to the R-enantiomer. wiley.com
L- and D-alanine tert-butyl ester bis(trifluoromethane)sulfonimideMosher's sodium salt (racemic)19F NMR SpectroscopySplitting of the racemic salt's signal was observed. lsu.edu

Probing Chiral Recognition Mechanisms with D-Alanine tert-butyl ester hydrochloride Analogs in Layered Molecular Spaces

Beyond ionic liquids, analogs of D-Alanine tert-butyl ester hydrochloride are utilized to create novel chiral environments for molecular recognition. One such approach involves grafting D-alanine tert-butyl ester (D-Ala-OtBu) onto a pre-organized layered material to create a chiral layered molecular space. rsc.orgpsu.edu

In a specific study, a layered carboxylpropylamidephenylsilica (CPAPhS) with regularly arranged carboxyl groups was used as the starting material. rsc.orgpsu.edu D-alanine tert-butyl ester was then grafted onto this layered structure. Subsequently, the tert-butyl ester protecting group was removed using trifluoroacetic acid (TFA), resulting in a chiral layered molecular space with D-alanine moieties, denoted as D-(−)-Ala-APAPhS. rsc.orgpsu.edu X-ray diffraction analysis confirmed that the two-dimensional layered structure was maintained throughout this process. rsc.orgpsu.edu

These novel chiral layered materials have demonstrated significant potential for chiral molecular recognition and separation. rsc.orgpsu.edu The D-(−)-Ala-APAPhS material exhibited excellent chiral selectivity for amino acids in both chiral selective reactions and chiral column chromatography experiments. rsc.orgpsu.edu For example, when used as a stationary phase in a chromatography column, D-(−)-Ala-APAPhS showed better chiral selectivity for phenylalanine, allowing for the isolation of optically pure L-phenylalanine. psu.edu This indicates that the structured, chiral environment created by the D-alanine units within the layered space can effectively discriminate between enantiomers. rsc.orgpsu.edu

Table 3: Chiral Recognition using D-Alanine-derived Layered Molecular Space

Chiral MaterialSynthesis MethodApplicationKey Finding
D-(−)-alanine amidepropylamidephenylsilica (D-(−)-Ala-APAPhS)Grafting of D-alanine tert-butyl ester onto layered carboxylpropylamidephenylsilica, followed by deprotection. rsc.orgpsu.eduChiral Column ChromatographyExhibited high chiral selectivity for phenylalanine, enabling the separation of its enantiomers. psu.edu

Advanced Analytical Methodologies in Research

Spectroscopic Analysis of D-Alanine tert-butyl ester hydrochloride and its Derivatives

Spectroscopic methods are fundamental in the study of molecular structures and properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the detailed analysis of D-Alanine tert-butyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a material. ethernet.edu.et It relies on the magnetic properties of atomic nuclei. For D-Alanine tert-butyl ester hydrochloride, ¹H NMR and ¹³C NMR are crucial for confirming its structure. The tert-butyl group, in particular, provides a distinct and intense signal in the ¹H NMR spectrum, which is useful for monitoring the presence and integrity of this protecting group. nih.gov

In mechanistic studies, NMR is invaluable for tracking the progress of reactions involving D-Alanine tert-butyl ester hydrochloride. For instance, in peptide synthesis, the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the product can be monitored over time to understand reaction kinetics and pathways. rsc.org Furthermore, 2D NMR techniques can reveal through-bond and through-space correlations between different atoms, providing deeper insights into the conformation and connectivity of more complex derivatives.

Below is a representative table of expected ¹H NMR chemical shifts for D-Alanine tert-butyl ester hydrochloride.

Proton Typical Chemical Shift (δ) in ppm Multiplicity Notes
α-CH~3.9 - 4.2QuartetCoupled to the methyl protons and the amine protons.
CH₃ (Alanine)~1.4 - 1.6DoubletCoupled to the α-proton.
C(CH₃)₃ (tert-butyl)~1.5SingletA strong, sharp signal characteristic of the nine equivalent protons.
NH₃⁺~8.0 - 8.5Broad SingletChemical shift can be variable and is often exchanged with D₂O.

This table is for illustrative purposes. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a key analytical technique for identifying and quantifying molecules by measuring their mass-to-charge ratio. nih.gov In the context of D-Alanine tert-butyl ester hydrochloride, MS is instrumental in confirming the molecular weight of the compound and its derivatives. chemspider.com It is particularly vital in metabolic studies where the goal is to identify and quantify the products of biotransformation. nih.gov

When D-Alanine tert-butyl ester hydrochloride or a larger molecule containing this moiety is introduced into a biological system, it can be metabolized into various products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating these metabolites from a complex biological matrix and then identifying them based on their mass spectra. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. rsc.org

A hypothetical fragmentation pattern for D-Alanine tert-butyl ester hydrochloride in a mass spectrometer could involve the loss of the tert-butyl group, leading to a characteristic fragment ion.

Ion m/z (Mass-to-Charge Ratio) Possible Identity
[M+H]⁺182.1Protonated molecular ion
[M-C₄H₈+H]⁺126.1Loss of isobutylene (B52900) from the ester
[M-COOC(CH₃)₃+H]⁺89.1Loss of the tert-butoxycarbonyl group

This table represents a simplified, hypothetical fragmentation pattern. Actual fragmentation can be more complex.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For D-Alanine tert-butyl ester hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for ensuring its purity and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. In the context of D-Alanine tert-butyl ester hydrochloride, HPLC is routinely used to assess its purity, with standards often exceeding 98%. labscoop.comusbio.net During a chemical reaction, such as peptide synthesis, HPLC allows for the monitoring of the consumption of the starting material and the formation of the product in real-time. This provides valuable data on reaction kinetics and helps in optimizing reaction conditions.

A critical application of HPLC for a chiral molecule like D-Alanine tert-butyl ester hydrochloride is the determination of its enantiomeric excess (e.e.). uma.es By using a chiral stationary phase, it is possible to separate the D- and L-enantiomers. google.com The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric purity of a sample. This is particularly important in pharmaceutical applications where the biological activity of enantiomers can differ significantly. nih.gov

A typical HPLC report for enantiomeric excess determination would include the following data:

Parameter Value
Retention Time (D-enantiomer)Varies (e.g., 10.5 min)
Retention Time (L-enantiomer)Varies (e.g., 12.3 min)
Peak Area (D-enantiomer)Corresponds to concentration
Peak Area (L-enantiomer)Corresponds to concentration
Enantiomeric Excess (%)Calculated from peak areas

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Amino acid esters like D-Alanine tert-butyl ester hydrochloride can be analyzed by GC, but often require derivatization to increase their volatility and thermal stability. sigmaaldrich.com Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. research-solution.com

Common derivatization strategies for amino acids include silylation, which replaces active hydrogens on the amine and any other functional groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz These derivatives are more volatile and less polar, leading to better peak shapes and resolution in the chromatogram. gcms.cz GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it allows for the separation of derivatized analytes followed by their identification based on their mass spectra. nist.gov

Derivatization Reagent Derivative Formed Advantages for GC Analysis
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivativeIncreases volatility, good for general screening.
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-Butyldimethylsilyl (TBDMS) derivativeForms more stable derivatives compared to TMS, less moisture sensitive. sigmaaldrich.com
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) esterIntroduces an electrophoric group, enhancing sensitivity for Electron Capture Detection (ECD). research-solution.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exquisitely sensitive to the stereochemistry of a molecule. For D-Alanine tert-butyl ester hydrochloride, CD spectroscopy provides a unique "fingerprint" that is directly related to its three-dimensional structure.

Biochemical and Biomedical Research Applications

Investigations into D-Amino Acid Metabolism and its Regulation

D-Alanine tert-butyl ester hydrochloride is a useful tool for studying the metabolic pathways of D-amino acids. By introducing a protected form of D-alanine into biological systems, researchers can investigate the enzymes and regulatory mechanisms involved in D-amino acid metabolism.

Role of D-Alanine in Microbial Physiology and Biochemistry

D-alanine is a crucial component of the bacterial cell wall, and its metabolism is a key area of microbiological research nbinno.com. D-alanine derivatives are used as probes to study the metabolic pathways responsible for its production and utilization in bacteria nbinno.com. The presence of D-alanine is almost exclusive to bacteria, making it a distinctive biomarker nbinno.com. Its primary function is within the peptidoglycan structure, where the terminal D-alanyl-D-alanine moiety is essential for the transpeptidation reactions that strengthen the cell wall nbinno.com. Enzymes involved in the synthesis and incorporation of D-alanine are therefore vital for bacterial viability and are considered excellent targets for the development of new antibiotics nbinno.com.

Research FocusKey Enzymes InvolvedSignificance in Microbial Physiology
D-alanine productionAlanine (B10760859) racemase (Alr)Interconverts L-alanine to D-alanine, providing the necessary building block for the cell wall.
D-alanylation of teichoic acidsDlt pathway enzymes (DltA, DltB, DltC, DltD)Modifies the cell envelope, influencing adhesion and resistance to host immune responses.

Interaction with D-Amino Acid Oxidases and Related Enzymes

D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids frontiersin.orgfrontiersin.org. While D-Alanine tert-butyl ester hydrochloride can be used in studies involving these enzymes, the ester group would likely need to be cleaved for it to act as a direct substrate. However, it can be used in comparative studies or as a precursor to generate D-alanine in situ for DAAO assays. The metabolism of bacterial D-amino acids by mammalian DAAO at the host-microbial interface may serve as a form of bacterial recognition frontiersin.org.

D-Alanine tert-butyl ester hydrochloride in the Study of Enzyme Inhibitors and Active Site Interactions

As a protected amino acid, D-Alanine tert-butyl ester hydrochloride is primarily used in the synthesis of more complex molecules, such as peptide-based enzyme inhibitors. Researchers can incorporate D-alanine into a peptide sequence to probe the active site of enzymes that recognize D-amino acids. The defined stereochemistry of the D-alanine provided by this reagent is crucial for understanding the specific interactions within an enzyme's active site.

Research on Bacterial Cell Wall Biosynthesis and Peptidoglycan Assembly

The biosynthesis of the bacterial cell wall, composed mainly of peptidoglycan, is a critical process for bacterial survival nbinno.com. D-alanine is a fundamental component of the pentapeptide chains that cross-link the glycan strands of peptidoglycan nih.gov. The terminal D-alanyl-D-alanine of this pentapeptide is essential for the formation of these crosslinks, a reaction catalyzed by penicillin-binding proteins (PBPs) nih.gov. D-Alanine tert-butyl ester hydrochloride can be utilized as a precursor in the chemical synthesis of peptidoglycan fragments or analogs. These synthetic molecules are invaluable for studying the enzymes involved in cell wall assembly and for screening potential antibiotic candidates that target this pathway.

Exploration of D-Alanine Containing Peptides in Receptor Binding Studies

D-Alanine tert-butyl ester hydrochloride is a key reagent in solid-phase peptide synthesis (SPPS), a method used to create custom peptides pacific.edu. By incorporating D-alanine into a peptide sequence, researchers can investigate how the stereochemistry of an amino acid affects peptide structure and its binding to receptors. The substitution of a naturally occurring L-amino acid with a D-amino acid can significantly alter a peptide's conformation and its proteolytic stability, which can have profound effects on its biological activity and receptor interaction.

Applications in Understanding Amino Acid Transport and Cellular Uptake Mechanisms

Amino acid transporters are integral membrane proteins that control the passage of amino acids into and out of cells. The study of these transporters is crucial for understanding cellular metabolism and nutrient uptake nih.govturkupetcentre.net. While not directly used to measure transport activity due to the ester group, D-Alanine tert-butyl ester hydrochloride can be employed to synthesize D-alanine-containing peptides or other derivatives to probe the specificity and kinetics of amino acid transport systems nih.gov. For instance, it can be used to create molecules that help in identifying and characterizing transporters that recognize D-amino acids.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations of D-Alanine tert-butyl ester hydrochloride Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. While large-scale, specific MD studies focusing solely on isolated D-Alanine tert-butyl ester hydrochloride are not extensively documented in publicly available literature, the principles and applications of MD are crucial for understanding its behavior in various chemical and biological contexts.

MD simulations are foundational for studying systems in explicit solvent, allowing researchers to model how the compound interacts with water or organic solvents. ambermd.org This is particularly relevant for predicting its solubility and dynamic behavior during chemical reactions, such as in the mobile phase of chromatography or during solid-phase peptide synthesis (SPPS). acs.orgnih.gov

In a biological context, D-alanine is a fundamental component of bacterial cell walls, synthesized by the enzyme D-alanine:D-alanine ligase (Ddl). nih.gov MD simulations have been instrumental in studying the Ddl enzyme, particularly the flexibility of its "lid loop," which controls access to the active site. acs.org Understanding these dynamics is critical for designing inhibitors. Although D-Alanine tert-butyl ester hydrochloride is a protected form, MD simulations can model how similar D-alanine derivatives interact with the binding pocket of such enzymes, providing a framework for structure-based drug design. acs.orgresearchgate.net

Furthermore, MD simulations are used to investigate the aggregation behavior of alanine-rich oligomers, which is relevant to the study of amyloid diseases. nih.gov These simulations track the conformational changes that lead to the formation of β-sheet structures. The presence of a bulky tert-butyl group on a D-alanine residue would significantly influence these dynamics by sterically hindering certain intermolecular arrangements, a phenomenon that can be effectively studied using MD.

A summary of MD simulation applications relevant to this compound is presented below.

Simulation FocusSystem StudiedKey InsightsRelevant Literature
Enzyme-Ligand InteractionD-alanine:D-alanine ligase (Ddl) with substrates/inhibitorsReveals conformational changes, such as lid loop dynamics, essential for catalytic activity and inhibitor binding. acs.orgresearchgate.net
Oligomer AggregationAlanine-rich peptide oligomers in solutionProvides insight into the formation of β-sheet structures and amyloid fibrils, tracking pathways of self-assembly. nih.gov
Basic System SetupAlanine (B10760859) dipeptide in an explicit water boxEstablishes fundamental protocols for solvation, equilibration, and production runs to study molecular stability and dynamics. ambermd.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and intrinsic reactivity of molecules. researchgate.net These methods can determine a molecule's optimized geometry, vibrational frequencies, and the energies of its molecular orbitals. researchgate.net

For D-Alanine tert-butyl ester hydrochloride, DFT calculations can provide a detailed picture of its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more easily polarized and reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For D-Alanine tert-butyl ester hydrochloride, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the ammonium (B1175870) group's hydrogens, guiding predictions about its intermolecular interactions. scispace.com

Although specific DFT studies on D-Alanine tert-butyl ester hydrochloride are not readily found, data from studies on alanine and related molecules provide a strong basis for the expected results. researchgate.netresearchgate.netscispace.com

Calculated PropertyDescriptionPredicted Significance for D-Alanine tert-butyl ester hydrochloride
Optimized GeometryThe lowest-energy three-dimensional arrangement of atoms.Provides precise bond lengths, bond angles, and dihedral angles.
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.Indicates the molecule's nucleophilic character.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Indicates the molecule's electrophilic character.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface.Identifies reactive sites for electrophilic and nucleophilic interactions.

Conformation Analysis of D-Alanine tert-butyl ester hydrochloride and its Oligomers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For amino acid derivatives and peptides, the conformation is primarily described by the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). nih.gov The sterically allowed combinations of these angles are visualized on a Ramachandran plot.

The conformation of a D-alanine residue is influenced significantly by its protecting groups. The large, sterically demanding tert-butyl ester group on D-Alanine tert-butyl ester hydrochloride restricts the rotational freedom around the ψ dihedral angle far more than a simple methyl or ethyl ester would. This steric hindrance limits the accessible regions on the Ramachandran plot, favoring more extended conformations and potentially disfavoring compact structures like right-handed α-helices.

Computational studies on protected dipeptides, such as N-formyl-D-serine-D-alanine-NH₂, have used DFT to explore the potential energy surface and identify stable conformers. nih.govresearchgate.net These studies show that stable structures are often stabilized by intramolecular hydrogen bonds, forming conformations like β-turns. Similar analyses applied to oligomers containing D-Alanine tert-butyl ester would reveal how the bulky ester group influences peptide folding and secondary structure formation. Ab initio molecular dynamics have also been used to study the rapid conformational transformations in alanine dipeptide analogs. aps.org

ConformationTypical Dihedral Angles (φ, ψ) for L-AlanineExpected Impact of D-Configuration and tert-Butyl Group
Right-handed α-helix (αR)(~ -60°, ~ -45°)The D-configuration favors the left-handed α-helix region. The tert-butyl group introduces steric clashes, likely destabilizing this conformation.
β-sheet (β)(~ -135°, ~ +135°)This extended conformation is sterically accessible and likely favored, as it minimizes clashes involving the bulky tert-butyl group.
Left-handed α-helix (αL)(~ +60°, ~ +45°)This region is favored by D-amino acids. However, it remains a relatively compact structure that could experience some steric strain from the ester group.

Note: Dihedral angles are approximate and vary based on the specific peptide and force field used. The table references typical values for alanine dipeptides. researchgate.netkoreascience.kr

In Silico Screening and Design of D-Alanine tert-butyl ester hydrochloride-Derived Compounds

In silico methods are pivotal in the modern design and discovery of novel compounds, including new antibacterial agents and chiral catalysts. D-Alanine tert-butyl ester hydrochloride serves as a valuable chiral building block in these design processes.

In Silico Screening for Enzyme Inhibitors A primary application of in silico screening involving D-alanine derivatives is the search for inhibitors of D-alanine:D-alanine ligase (Ddl), an essential enzyme for bacterial cell wall synthesis and a validated target for antibacterial drugs. researchgate.netresearchgate.net The screening process typically involves:

Structure-Based Virtual Screening: A large library of chemical compounds is computationally docked into the active site of the Ddl enzyme, whose 3D structure is known from X-ray crystallography. acs.org

Molecular Docking: Programs like Glide or AutoDock are used to predict the binding pose and affinity (often expressed as a docking score) of each compound. researchgate.netresearchgate.net Compounds with the best scores are selected for further analysis.

Validation: The stability of the top-ranked protein-ligand complexes is often validated using MD simulations to ensure the predicted interactions are maintained over time. researchgate.net

Studies have successfully used this workflow to identify novel inhibitor scaffolds, such as hydrazine (B178648) carbothioamides, that show strong binding affinity and promising interactions with key residues in the Ddl active site. researchgate.net

Compound ID (Example)Docking Score (kcal/mol)Predicted Key InteractionsMethodology
Compound 1 (Hydrazine Carbothioamide)-11.11Hydrogen bonding with Ser150, Ser151, Glu187; Coordination with Mg²⁺Glide Docking, MM-GBSA, MD Simulation
Co-crystal Ligand (Reference)-9.88Established binding mode within the active siteGlide Docking

Data is illustrative and based on findings reported for S. aureus Ddl inhibitors. researchgate.net

Design of Derived Compounds D-Alanine tert-butyl ester hydrochloride is also a precursor for the synthesis of advanced materials, such as chiral ligands for asymmetric catalysis. rsc.org The inherent chirality of the D-alanine is transferred to a new molecule, which can then be used to control the stereochemical outcome of a chemical reaction. For example, amino acid esters have been used to synthesize chiral phosphine (B1218219) ligands. rsc.org These ligands coordinate to metal centers (e.g., Rhodium, Palladium) to create catalysts for enantioselective hydrogenations and alkylations, which are critical processes in pharmaceutical manufacturing. oup.com The design of these ligands is often aided by computational modeling to predict their conformational preferences and how they will interact with substrates in the catalyst's coordination sphere.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Synthetic Strategies for D-Alanine tert-butyl ester hydrochloride

The conventional synthesis of D-Alanine tert-butyl ester hydrochloride involves the esterification of D-alanine with tert-butanol (B103910), followed by the formation of the hydrochloride salt. While effective, this method can be prone to racemization under acidic conditions. To address these limitations, research is moving towards more sophisticated and efficient synthetic strategies.

Next-generation approaches focus on enzymatic and chemoenzymatic methods that offer higher stereoselectivity and milder reaction conditions. For instance, the use of immobilized lipases, such as Candida antarctica Lipase B (CALB), has shown promise in the esterification of D-alanine with tert-butanol in non-conventional media like supercritical CO2, achieving high conversion rates with minimal racemization. Dual-enzyme systems are also being explored to resolve racemic mixtures, further enhancing the enantiopurity of the final product.

A patented process highlights an alternative strategy for preparing amino acid tert-butyl ester hydrochloric acid salts by reacting the amino acid with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid, followed by treatment with hydrochloric acid. google.com This method aims to improve yields and reduce reaction times, making it more amenable to industrial-scale production. google.com

Table 1: Comparison of Synthetic Strategies for D-Alanine tert-butyl ester hydrochloride

Synthetic Strategy Key Features Advantages Challenges Representative Research
Conventional Chemical Synthesis Esterification with tert-butanol followed by HCl salt formation.Well-established and widely used.Potential for racemization, harsh acidic conditions.Standard organic synthesis protocols.
Enzymatic Synthesis Use of immobilized lipases (e.g., CALB) for esterification.High stereoselectivity, mild reaction conditions, reduced racemization.Enzyme stability and cost, optimization of reaction media.Use of Candida antarctica Lipase B in supercritical CO2.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps, such as enzymatic resolution of a chemically synthesized racemic mixture. nih.govnih.govHigh enantiomeric purity, potential for scalable processes. nih.govRequires careful integration of reaction steps, multi-step process.Enzymatic resolution of DL-arylamino acid ethyl esters. nih.gov
Isobutylene Reaction Direct reaction of D-alanine with isobutylene using an acid catalyst. google.comPotentially higher yields and shorter reaction times for industrial applications. google.comRequires specialized equipment (autoclave), optimization of catalyst and reaction conditions. google.comPatented process for preparing amino acid tert-butyl ester hydrochloric acid salts. google.com

D-Alanine tert-butyl ester hydrochloride in the Synthesis of Novel Bioconjugates

The incorporation of D-amino acids into peptides and other bioactive molecules can significantly enhance their metabolic stability by conferring resistance to enzymatic degradation. nih.gov D-Alanine tert-butyl ester hydrochloride serves as a valuable building block in the synthesis of such stabilized bioconjugates, including peptide-drug conjugates (PDCs). nih.gov The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality of D-alanine during peptide synthesis.

Recent research has focused on the development of prodrugs that utilize tert-butyl esters to improve the pharmacokinetic profiles of therapeutic agents. acs.orgnih.gov These prodrugs can exhibit enhanced stability in the gastrointestinal tract and plasma, leading to more efficient tumor delivery and reduced systemic toxicity. acs.orgnih.gov The synthesis of these complex molecules often involves the coupling of a D-amino acid derivative, such as D-Alanine tert-butyl ester hydrochloride, to a drug molecule.

The versatility of D-Alanine tert-butyl ester hydrochloride also extends to its use in creating chiral ionic liquids, which can serve as novel media for enantioselective reactions and separations. nih.govwiley.com

Table 2: Applications of D-Alanine tert-butyl ester hydrochloride in Bioconjugate Research

Application Area Rationale for Use Example Research Focus Potential Impact
Peptide-Drug Conjugates (PDCs) Introduction of D-alanine to increase metabolic stability of the peptide linker.Development of PDCs with enhanced tumor targeting and reduced systemic toxicity. nih.govImproved efficacy and safety of cancer chemotherapeutics.
Prodrug Development Use of the tert-butyl ester as a promoiety to enhance drug stability and delivery. acs.orgnih.govSynthesis of 6-diazo-5-oxo-l-norleucine (B1670411) (DON) prodrugs with improved metabolic stability. acs.orgnih.govOvercoming limitations of potent but toxic anticancer agents.
Chiral Ionic Liquids Creation of chiral environments for enantioselective chemical processes.Synthesis of alanine (B10760859) tert-butyl ester-based chiral ionic liquids for enantiomeric recognition. nih.govwiley.comGreener and more efficient methods for synthesizing chiral compounds.

Potential in Materials Science: Chiral Scaffolds and Self-Assembly

The inherent chirality of D-Alanine tert-butyl ester hydrochloride makes it a valuable component in the bottom-up fabrication of advanced materials with unique optical and electronic properties. The self-assembly of D-alanine derivatives can lead to the formation of ordered nanostructures, such as chiral metallogels and nanofibers. orgsyn.org These materials have potential applications in areas like catalysis, sensing, and chiral separations.

Research has demonstrated that alanine-based chiral metallacycles can self-assemble into nanospheres and, at higher concentrations, form chiral metallogels. orgsyn.org The chirality at the molecular level is transferred to the macroscopic properties of the material, resulting in structures with well-defined helicity. orgsyn.org Furthermore, studies on the self-assembly of dipeptides containing alanine have provided insights into the fundamental principles governing the formation of these complex architectures. acs.orgnih.gov

The influence of chiral molecules like D-alanine extends to the crystallization of inorganic materials. For instance, the presence of D-alanine during the hydrothermal synthesis of lithium niobate (LiNbO3) can induce chiral selectivity in the resulting crystals, which has implications for the development of novel nonlinear optical and piezoelectric materials. rsc.org

Table 3: D-Alanine Derivatives in Materials Science

Material Type Role of D-Alanine Derivative Resulting Properties Potential Applications
Chiral Metallogels As a chiral building block for the formation of metallacycles. orgsyn.orgFormation of nanofibers with well-defined helicity, supramolecular chirality. orgsyn.orgChiral catalysis, enantioselective separations, smart materials.
Self-Assembled Nanostructures Driving the formation of ordered structures through non-covalent interactions. exlibrisgroup.comresearchgate.netCreation of nanospheres, nanotubes, and other complex morphologies. orgsyn.orgmdpi.comDrug delivery, tissue engineering, nanoelectronics.
Chiral-Induced Inorganic Crystals Acting as a chiral inducer during crystal growth. rsc.orgImparting chiral selectivity to achiral crystals like LiNbO3. rsc.orgChiral sensing, nonlinear optics, biomolecular recognition.

Challenges and Opportunities in the Broader Field of D-Amino Acid Research

The field of D-amino acid research is ripe with opportunities but also faces significant challenges. A primary hurdle is the often-laborious and costly production of enantiomerically pure D-amino acids and their derivatives. exlibrisgroup.com Developing more efficient and scalable synthetic and purification methods is crucial for advancing research and enabling commercial applications. exlibrisgroup.com

Another challenge lies in fully elucidating the biological roles of D-amino acids. While their presence and functions in bacteria are well-established, their roles in higher organisms are still being uncovered. Understanding the complex interplay between D-amino acids, gut microbiota, and host physiology is a key area of investigation.

Despite these challenges, the unique properties of D-amino acids present immense opportunities. The enhanced proteolytic stability of D-peptides makes them attractive candidates for therapeutic development. Furthermore, the exploration of D-amino acids in materials science is leading to the creation of novel materials with unprecedented properties. Continued interdisciplinary research at the intersection of chemistry, biology, and materials science will be essential to unlock the full potential of these fascinating molecules.

Q & A

Q. What are the key synthetic routes for preparing D-Alanine tert-butyl ester hydrochloride, and how are intermediates characterized?

D-Alanine tert-butyl ester hydrochloride is typically synthesized via esterification of D-alanine with tert-butanol, followed by HCl salt formation. Key intermediates include the free ester and its hydrochloride salt. Characterization involves:

  • Melting point analysis : The compound exhibits a melting range of 170–175°C .
  • NMR spectroscopy : Structural confirmation via 1^1H and 13^{13}C NMR, as demonstrated for analogous compounds like L-Valine tert-butyl ester hydrochloride (e.g., AcOEt/hexane solvent system for crystallization) .
  • Purity assessment : HPLC or TLC (≥98% purity is standard for peptide synthesis applications) .

Q. How can researchers ensure chiral purity during synthesis?

Chiral purity is critical to avoid racemization. Methodological steps include:

  • Use of enantiomerically pure starting materials : D-Alanine is preferred over DL- or L-forms to maintain stereochemical integrity .
  • Reaction condition optimization : Mild acidic conditions (e.g., HCl in tert-butanol) minimize racemization during esterification.
  • Chiral HPLC validation : Post-synthesis analysis using chiral columns (e.g., C18 reverse-phase) to confirm enantiomeric excess .

Q. What storage conditions are recommended to maintain stability?

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the tert-butyl ester group .
  • Moisture control : The hydrochloride salt is hygroscopic; use airtight containers under nitrogen or argon .

Advanced Research Questions

Q. How can D-Alanine tert-butyl ester hydrochloride be used in peptide synthesis, and what are common coupling strategies?

This compound serves as a protected D-alanine residue in solid-phase peptide synthesis (SPPS). Key methodologies include:

  • Carbodiimide-mediated coupling : Use of EDC/HOBt or DCC to activate the carboxyl group for amide bond formation .
  • Deprotection strategies : The tert-butyl ester is cleaved under strong acidic conditions (e.g., TFA/DCM), while the hydrochloride group remains stable .
  • Case study : In dipeptide synthesis, D-Alanine tert-butyl ester hydrochloride was coupled with L-Proline benzyl ester using HATU/DIEA, achieving >95% yield .

Q. What analytical techniques resolve contradictions in reported physicochemical data (e.g., melting point vs. decomposition)?

Discrepancies in literature data (e.g., melting point ranges) can arise from impurities or polymorphic forms. Resolution strategies include:

  • DSC/TGA analysis : Differentiate between melting and decomposition events. For example, a sharp endothermic peak at 172°C confirms melting, while weight loss above 200°C indicates decomposition .
  • XRD for polymorphism : Compare diffraction patterns with reference standards to identify crystalline forms .

Q. How does the tert-butyl ester group influence solubility and reaction kinetics in non-aqueous media?

  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. This is advantageous for SPPS, where reactions occur in non-polar media .
  • Kinetic studies : Comparative experiments with methyl esters show tert-butyl esters exhibit slower hydrolysis rates (t1/2_{1/2} >24 hrs in pH 7.4 buffer vs. <1 hr for methyl esters) .

Q. What are the applications of D-Alanine tert-butyl ester hydrochloride in chiral catalyst design?

The compound is a precursor for chiral ligands in asymmetric catalysis. For example:

  • Palladium complexes : D-Alanine-derived tert-butyl esters have been used to synthesize chiral Pd catalysts for enantioselective alkylation (e.g., 85% ee in α-alkylation of aldehydes) .
  • Mechanistic insight : Steric hindrance from the tert-butyl group improves enantioselectivity by restricting catalyst conformation .

Methodological Notes

  • Spectral reference data : 1^1H NMR (D2_2O, 400 MHz): δ 1.45 (s, 9H, tert-butyl), 3.70 (q, 1H, CH), 1.40 (d, 3H, CH3_3) .
  • Critical purity thresholds : For peptide synthesis, residual solvents (e.g., tert-butanol) must be <0.1% (GC analysis) to avoid side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.